{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid
CAS No.: 1415824-94-0
Cat. No.: VC5450393
Molecular Formula: C13H10BF3O3
Molecular Weight: 282.03
* For research use only. Not for human or veterinary use.
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid - 1415824-94-0](/images/structure/VC5450393.png)
Specification
CAS No. | 1415824-94-0 |
---|---|
Molecular Formula | C13H10BF3O3 |
Molecular Weight | 282.03 |
IUPAC Name | [4-[4-(trifluoromethyl)phenoxy]phenyl]boronic acid |
Standard InChI | InChI=1S/C13H10BF3O3/c15-13(16,17)9-1-5-11(6-2-9)20-12-7-3-10(4-8-12)14(18)19/h1-8,18-19H |
Standard InChI Key | KZXCMVJHGMMESW-UHFFFAOYSA-N |
SMILES | B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F)(O)O |
Introduction
Chemical Structure and Properties
Structural Features
{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid consists of a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the para position and a phenoxy group bearing a trifluoromethyl (-CF₃) substituent. The trifluoromethyl group enhances electron-withdrawing effects, influencing the compound’s reactivity in cross-coupling reactions .
Physicochemical Characteristics
While direct data on this compound is scarce, analogs like (4-(trifluoromethyl)phenyl)boronic acid exhibit:
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) and poor in water .
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Stability: Sensitive to moisture and oxygen, requiring storage under inert conditions .
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling
The compound’s synthesis likely follows protocols similar to those for (4-(trifluoromethyl)phenyl)boronic acid, which is extensively used in palladium-catalyzed couplings. Representative procedures include:
Coupling with Bromo-Substituted Partners
A mixture of 4-(trifluoromethyl)phenylboronic acid (2.73 mmol), 2-bromo-isonicotinonitrile (2.73 mmol), and potassium carbonate (2.73 mmol) in DMF, catalyzed by Pd(PPh₃)₄ (5 mol%), yields 56% of the coupled product after 14 hours at 120°C under nitrogen .
Table 1: Representative Reaction Conditions and Yields
Optimized Catalytic Systems
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Ligand Effects: Bidentate ligands like dppf (1,1′-bis(diphenylphosphino)ferrocene) improve catalytic efficiency, as seen in a 90.2% yield for a pyridine-carboxylic acid derivative .
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Solvent Choice: Mixed solvent systems (e.g., dioxane/water) enhance solubility of inorganic bases (e.g., Na₂CO₃), critical for transmetalation steps .
Direct Boronation
Electrophilic borylation of pre-functionalized aryl triflates or halides using bis(pinacolato)diboron (B₂pin₂) under Miyaura conditions could theoretically generate the target compound, though no explicit examples exist.
Applications in Pharmaceutical Chemistry
Antibiotic and Antiviral Agents
Boronic acids are pivotal in protease inhibitor design. For example, derivatives of (4-(trifluoromethyl)phenyl)boronic acid show activity against β-lactamase enzymes, potentiating antibiotic efficacy .
Fluorescent Probes
The electron-deficient trifluoromethyl group enhances photostability, making such boronic acids suitable for imaging agents. A 2020 study utilized analogs in staining cellular glycans with 73% recovery in fluorescence assays .
Mechanistic Insights
Transmetalation Dynamics
In Pd-catalyzed reactions, the boronic acid’s -B(OH)₂ group transfers to the palladium center, facilitated by base-mediated deprotonation. The trifluoromethyl group accelerates this step by polarizing the aryl ring .
Side Reactions and Mitigation
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Protodeboronation: A common side reaction minimized by using anhydrous solvents and avoiding prolonged heating .
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Homocoupling: Controlled by maintaining sub-stoichiometric catalyst loading (≤5 mol%) .
Future Directions
Expanding Substrate Scope
Developing enantioselective variants of Suzuki-Miyaura couplings using chiral ligands could unlock applications in asymmetric synthesis.
Green Chemistry Approaches
Exploring micellar catalysis or recyclable Pd nanoparticles may reduce reliance on toxic solvents like DMF .
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